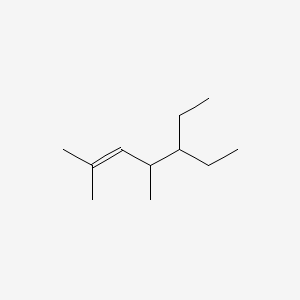
5-Ethyl-2,4-dimethyl-2-heptene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2,4-dimethyl-2-heptene is an organic compound classified as a branched alkene It is characterized by its molecular formula C11H22 and is known for its unique structure, which includes a double bond and multiple alkyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dimethyl-2-heptene typically involves the use of alkenes and alkyl halides. One common method is the alkylation of 2-heptene with ethyl and methyl groups under controlled conditions. This process often requires the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or platinum are used to promote the alkylation reactions, ensuring high yields and purity of the final product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-Ethyl-2,4-dimethyl-2-heptene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other saturated hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
科学研究应用
5-Ethyl-2,4-dimethyl-2-heptene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of alkenes.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
作用机制
The mechanism of action of 5-Ethyl-2,4-dimethyl-2-heptene involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. The pathways involved often include the formation of carbocations or free radicals, depending on the reaction conditions.
相似化合物的比较
Similar Compounds
2-Heptene: A simpler alkene with a similar carbon chain but fewer substituents.
4,5-Dimethyl-2-heptene: Another branched alkene with different substituent positions.
5-Ethyl-2-methyl-2-heptene: Similar structure but with fewer methyl groups.
Uniqueness
5-Ethyl-2,4-dimethyl-2-heptene is unique due to its specific arrangement of ethyl and methyl groups, which influences its chemical reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of branching and substituent positioning on the behavior of alkenes.
属性
CAS 编号 |
74421-06-0 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC 名称 |
5-ethyl-2,4-dimethylhept-2-ene |
InChI |
InChI=1S/C11H22/c1-6-11(7-2)10(5)8-9(3)4/h8,10-11H,6-7H2,1-5H3 |
InChI 键 |
AQIBDARJRJYHHA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(C)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
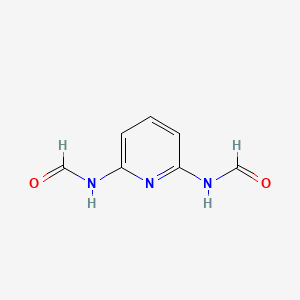
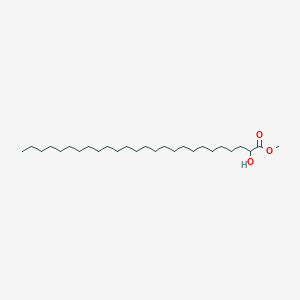
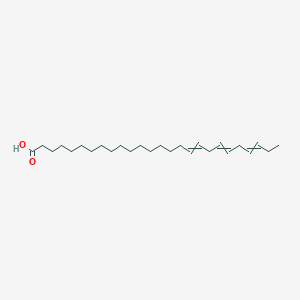
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)

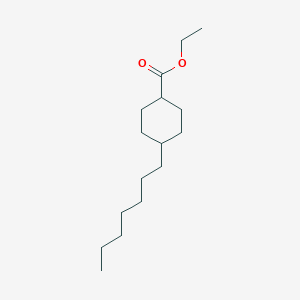
![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
